4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile

Catalog No.
S14154497
CAS No.
M.F
C10H20N2
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitri...

Product Name

4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile

IUPAC Name

2,2-dimethyl-4-[methyl(propan-2-yl)amino]butanenitrile

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C10H20N2/c1-9(2)12(5)7-6-10(3,4)8-11/h9H,6-7H2,1-5H3

InChI Key

SCUBVRKRGSWLSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC(C)(C)C#N

4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is a synthetic compound characterized by its unique structure, which includes a nitrile functional group attached to a branched aliphatic chain. This compound features an isopropyl group and a methylamine moiety, contributing to its potential biological activity and chemical reactivity. The molecular formula is C10_{10}H18_{18}N2_2 and it has a molecular weight of approximately 182.26 g/mol. The compound's structure can be visualized as follows:

Typical of nitriles and amines:

  • Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid, typically using aqueous acid or base.
  • Reduction: The nitrile can be reduced to the corresponding primary amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution Reactions: The compound may participate in nucleophilic substitution reactions due to the presence of the amine group, allowing for further functionalization.

The synthesis of 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile can be achieved through several methods:

  • Nitrilation of Alcohols: Starting from 2,2-dimethylbutanol, the alcohol can be converted into a chloride using reagents like thionyl chloride or phosphorus pentachloride. This intermediate can then react with sodium cyanide to produce the nitrile.
  • Amine Alkylation: Isopropyl(methyl)amine can be synthesized separately and then reacted with the nitrile under appropriate conditions (e.g., heating or using a catalyst) to yield the final product.
  • One-Pot Synthesis: A more efficient method may involve a one-pot reaction where the alcohol is directly converted to the nitrile while simultaneously introducing the amine functionality.

4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug discovery efforts targeting neurological or metabolic disorders.
  • Chemical Intermediates: It may act as an intermediate in the synthesis of more complex organic molecules in materials science or organic synthesis.

Interaction studies involving 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile would typically focus on its binding affinity with specific receptors or enzymes. These studies are crucial for understanding its pharmacological potential and mechanism of action.

In general, compounds with similar structures have been shown to interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), potentially influencing mood and behavior.

Several compounds share structural similarities with 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-2-(isopropylamino)propionitrileContains an isopropylamine groupPotentially used in similar pharmaceutical contexts
3-Amino-1-cyclohexylpropanenitrileFeatures a cyclohexane ringDifferent steric effects due to ring structure
N,N-Dimethyl-3-morpholinopropionitrileContains a morpholine ringEnhanced solubility properties

These compounds exhibit unique characteristics that differentiate them from 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile while sharing common functional groups that may influence their biological activities.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

168.162648646 g/mol

Monoisotopic Mass

168.162648646 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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